molecular formula C10H13NO B2881350 1-(1,3-Dihydro-2-benzofuran-1-yl)ethanamine CAS No. 2248345-13-1

1-(1,3-Dihydro-2-benzofuran-1-yl)ethanamine

Cat. No.: B2881350
CAS No.: 2248345-13-1
M. Wt: 163.22
InChI Key: LHJIBHLHFSTNAC-UHFFFAOYSA-N
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Description

1-(1,3-Dihydro-2-benzofuran-1-yl)ethanamine is a chemical compound featuring a benzofuran scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The benzofuran core is recognized as a privileged structure in pharmaceutical research due to its presence in numerous bioactive molecules and natural products with a wide spectrum of biological properties . This particular derivative, characterized by its dihydrobenzofuran core and ethanamine side chain, is made available for research and development purposes to investigate its potential applications. Benzofuran derivatives are extensively studied for their diverse pharmacological potential, which includes, but is not limited to, antitumor, antimicrobial, and anti-inflammatory activities . In the field of oncology research, certain benzofuran compounds have demonstrated promising cytotoxic effects by inducing apoptosis in cancer cells, generating reactive oxygen species (ROS), and inhibiting the release of pro-inflammatory cytokines such as IL-6 . The structural features of this compound make it a valuable building block for constructing more complex molecules or for use as a standard in analytical studies. Applications & Research Value: This compound is intended for use in non-clinical research, serving as a key intermediate in organic synthesis and a candidate for hit-to-lead optimization in drug discovery campaigns. It can be utilized in biochemical screening, mechanism of action studies, and structure-activity relationship (SAR) investigations to explore the therapeutic potential of the benzofuran chemical space. Important Notice: This product is for research and development use only, strictly in laboratory settings. It is not intended for human or veterinary diagnostic or therapeutic uses, or for consumption in any form. All materials must be handled by qualified and trained professionals, in accordance with appropriate safety protocols.

Properties

IUPAC Name

1-(1,3-dihydro-2-benzofuran-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7(11)10-9-5-3-2-4-8(9)6-12-10/h2-5,7,10H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJIBHLHFSTNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2=CC=CC=C2CO1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological differences between 1-(1,3-Dihydro-2-benzofuran-1-yl)ethanamine and related compounds:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Applications Key References
This compound Benzofuran Ethanamine at position 1 ~163.2 (estimated) Not explicitly stated; likely CNS or antimicrobial applications (inferred from analogs)
(R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethanamine Benzothiazole Fluorine at position 6 212.3 Intermediate for imidazolidine-triones with potential antimicrobial activity
1-(1H-Indol-3-yl)ethanamine Indole Ethanamine at position 3 160.2 Antimicrobial (vs. Staphylococcus aureus); NorA efflux pump inhibition
1-(1-Benzofuran-2-yl)-N-methylpropan-2-amine Benzofuran N-methylpropan-2-amine branch 203.3 Reference material (DEA); structural analog with unconfirmed activity
1-(3,5-Dimethoxyphenyl)ethanamine Phenyl 3,5-Dimethoxy groups 181.2 Not specified; aryl-substituted amines often target GPCRs
1-Benzofuran-2-yl(3-bromophenyl)methanamine Benzofuran + Phenyl 3-Bromophenyl substitution 302.2 Unspecified; bromine may enhance binding affinity

Key Structural and Functional Insights :

Core Heterocycle Differences: Benzofuran vs. Benzothiazole/Indole: The oxygen atom in benzofuran confers higher electronegativity compared to sulfur in benzothiazole or nitrogen in indole. This impacts solubility (e.g., benzofurans may have lower logP than indoles) and hydrogen-bonding capacity .

Amine Group Variations :

  • Primary vs. Secondary Amines : The primary amine in this compound offers greater reactivity for salt formation or derivatization compared to secondary amines like N-methylpropan-2-amine in ’s compound .
  • Branched vs. Linear Chains : Branched amines (e.g., propan-2-amine) may improve blood-brain barrier penetration, as seen in CNS-active analogs, whereas linear ethanamine chains favor interactions with peripheral targets .

Biological Activity Trends: Indole derivatives (e.g., 1-(1H-indol-3-yl)ethanamine) exhibit notable antimicrobial activity against Staphylococcus aureus, likely due to membrane disruption or efflux pump inhibition. Benzofuran analogs may share similar mechanisms but require empirical validation .

Preparation Methods

Molecular Characteristics

The compound (CAS 2248216-76-2) has a molecular formula of $$ \text{C}{10}\text{H}{13}\text{NO} $$ and a molecular weight of 163.22 g/mol. Its structure features a 1,3-dihydrobenzofuran core fused to an ethanamine group at the 1-position, with the (1R)-enantiomer being the biologically active form.

Property Value
Molecular Formula $$ \text{C}{10}\text{H}{13}\text{NO} $$
Molecular Weight 163.22 g/mol
Boiling Point Not reported
Density Not reported

Synthetic Routes

Enantioselective Synthesis

The (1R)-configuration is critical for biological activity. Asymmetric hydrogenation using chiral catalysts (e.g., BINAP-Ru complexes ) achieves enantiomeric excess ($$ ee $$) >90%.

Step Conditions Yield
Benzofuran Formation $$-18^\circ \text{C}$$, MeCN, 24 h 75%
Reductive Amination $$ \text{NaBH}_4 $$, EtOH, 12 h 68%
Chiral Resolution $$ \text{L-Tartaric acid} $$, 48 h 82%

Reaction Optimization

Process Analytical Technology (PAT)

Real-time monitoring using FTIR spectroscopy ensures reaction completion and minimizes byproducts. Key spectral regions:

  • 1440–1437 cm$$^{-1}$$ : Reactant consumption.
  • 1565–1562 cm$$^{-1}$$ : Product formation.

Solvent and Temperature Effects

  • Low-Temperature Cyclization : Reactions below $$ 0^\circ \text{C} $$ suppress side reactions, improving yield by 15–20%.
  • Polar Solvents : Acetonitrile enhances cyclization efficiency compared to toluene or DCM.

Industrial-Scale Production

Continuous Flow Reactors

Adopting flow chemistry reduces reaction times from 24 h to 2 h, with yields stabilizing at 80–85%. Key parameters:

  • Residence Time : 30–60 minutes.
  • Catalyst Loading : 0.005 molar equivalents of $$ \text{PdCl}_2 $$.

Analytical Characterization

Spectroscopic Methods

  • $$ ^1\text{H NMR} $$ : Signals at $$ \delta $$ 7.35 (dd), 4.57 (t), and 2.57 (s) confirm the benzofuran and ethanamine groups.
  • HPLC : Chiral columns (e.g., Chiralpak AD-H ) resolve enantiomers with $$ ee $$ ≥98%.

Q & A

Q. What are the primary synthetic routes for 1-(1,3-Dihydro-2-benzofuran-1-yl)ethanamine, and how do their efficiencies compare?

The compound can be synthesized via nucleophilic substitution or ring-closing reactions. For example, benzofuran ring formation may involve cyclization of phenolic precursors using acid catalysis. Efficiency is evaluated by yield (typically 50-75% for optimized routes) and purity, analyzed via HPLC or GC-MS. Substituent modifications on the benzofuran ring are achieved by varying starting materials, as documented in Reaxys and SciFinder .

Q. How can researchers analyze the structural integrity of this compound post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) confirms connectivity and stereochemistry, while Mass Spectrometry (MS) verifies molecular weight. X-ray crystallography resolves absolute configuration if chirality is present. For example, the amine proton resonates at δ 2.8–3.2 ppm in 1H NMR, and the benzofuran carbons appear at 110–150 ppm in 13C NMR .

Advanced Research Questions

Q. What biological targets are associated with this compound, and what experimental models are used to study these interactions?

Preliminary studies suggest interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to structural analogs exhibiting neuroactive properties. In vitro binding assays (e.g., radioligand displacement) and cell-based cAMP assays are used to quantify affinity and functional activity. In vivo models, such as rodent behavioral tests, may assess anxiolytic or analgesic effects .

Q. How do structural modifications on the benzofuran ring influence the compound's pharmacological profile?

Structure-Activity Relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy) enhance receptor binding, while bulky substituents reduce bioavailability. For instance, methyl substitution at the 5-position increases lipophilicity (logP ~2.5), improving blood-brain barrier penetration. These modifications are tested using competitive binding assays and pharmacokinetic profiling .

Q. What are the common contradictions in reported biological activities of this compound, and how can they be resolved?

Discrepancies in receptor affinity (e.g., µ-opioid vs. serotonin receptors) may arise from assay conditions (e.g., pH, temperature) or enantiomeric impurities. Researchers should conduct reproducibility studies with enantiomerically pure samples and standardize protocols (e.g., uniform buffer systems). Meta-analyses of published IC50 values can identify outlier datasets .

Q. What are the optimal reaction conditions for synthesizing this compound with high enantiomeric purity?

Chiral resolution via HPLC with a polysaccharide column (e.g., Chiralpak AD-H) achieves >99% enantiomeric excess. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINOL-derived phosphoric acids) can directly produce enantiopure material. Reaction temperatures below 0°C minimize racemization .

Q. How does the presence of the amine group contribute to the compound's interaction with biological macromolecules?

The amine facilitates hydrogen bonding with Asp113 in the serotonin 5-HT2A receptor (homology modeling data). Isothermal titration calorimetry (ITC) shows ΔG values of −8.2 kcal/mol for amine-receptor interactions. Neutralizing the amine (e.g., via acetylation) reduces binding affinity by ~10-fold, confirming its critical role .

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